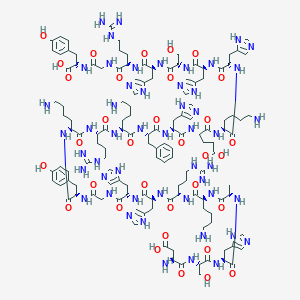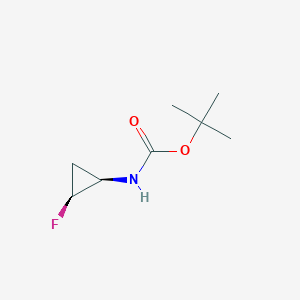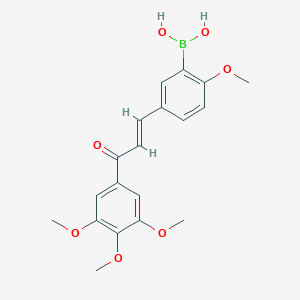
YK-3-237
Vue d'ensemble
Description
YK 3-237 est un composé connu pour son rôle d'activateur de la sirtuine 1 (SIRT1), un membre de la famille des protéines sirtuines. Les sirtuines sont impliquées dans divers processus cellulaires, notamment le vieillissement, la transcription et la résistance au stress. YK 3-237 a été étudié pour ses effets potentiels sur la capacitation des spermatozoïdes, un processus essentiel à la fécondation chez les mammifères .
Applications De Recherche Scientifique
YK 3-237 has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its role in sperm capacitation and other cellular processes.
Medicine: Potential therapeutic applications due to its activation of sirtuin 1, which is involved in aging and stress resistance.
Industry: Used in the development of new materials and compounds with specific properties.
Mécanisme D'action
Target of Action
YK-3-237, also known as (E)-(2-Methoxy-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid, is primarily an activator of sirtuin-1 (SIRT1) . SIRT1 is a member of the sirtuin family of proteins, which are class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .
Mode of Action
This compound activates SIRT1 in a concentration-dependent manner . This activation leads to the deacetylation of both wild-type and mutant p53 . Deacetylation of mutant p53 (mtp53) results in the depletion of mtp53 protein levels and up-regulation of wild-type p53 (WTp53)-target genes, such as PUMA and NOXA .
Biochemical Pathways
The activation of SIRT1 by this compound influences several biochemical pathways. In the context of pig sperm capacitation, this compound has been found to increase protein tyrosine phosphorylation, a key event associated with capacitation . This compound also induces acrosome reaction in capacitated spermatozoa, which is a crucial step for successful fertilization . Furthermore, this compound raises intracellular calcium levels and induces sperm intracellular pH alkalinization through a CatSper independent mechanism .
Result of Action
The activation of SIRT1 by this compound and the subsequent deacetylation of mtp53 have significant cellular effects. For instance, this compound inhibits the proliferation of triple-negative breast cancer (TNBC) cells carrying mtp53 . In the context of pig sperm capacitation, this compound promotes capacitation-related events, such as increased protein tyrosine phosphorylation and acrosome reaction .
Action Environment
For instance, its role in promoting pig sperm capacitation suggests that its effects can be influenced by the specific biochemical environment of the female reproductive tract .
Analyse Biochimique
Biochemical Properties
YK-3-237 plays a role in biochemical reactions by interacting with enzymes and proteins. It is known to activate SIRT1, a deacetylase protein family member that regulates protein acetylation . In pig sperm capacitation-related events, this compound has been observed to increase protein tyrosine phosphorylation, an event associated with pig sperm capacitation .
Cellular Effects
This compound has been found to influence cell function in various ways. It has been reported to inhibit cell growth in a panel of leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines . In addition, this compound has been observed to induce acrosome reaction in capacitated spermatozoa .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits colchicine binding to tubulin in a concentration-dependent manner and tubulin polymerization . It also activates SIRT1 in a concentration-dependent manner and reduces acetylation of wild-type and mutant p53 in a SIRT1-dependent manner .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving pig spermatozoa. This compound treatment was found to triple the percentage of acrosome-reacted spermatozoa compared to the control .
Méthodes De Préparation
La synthèse de YK 3-237 implique plusieurs étapes, notamment la préparation d'analogues de chalcone d'acide boronique dérivés de la combréstatine A-4. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent inclure la synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
YK 3-237 subit diverses réactions chimiques, notamment :
Oxydation : YK 3-237 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir YK 3-237 en formes réduites.
Substitution : YK 3-237 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.
4. Applications de la recherche scientifique
YK 3-237 a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques pour étudier sa réactivité et ses propriétés.
Biologie : Investigated for its role in sperm capacitation and other cellular processes.
Médecine : Applications thérapeutiques potentielles en raison de son activation de la sirtuine 1, qui est impliquée dans le vieillissement et la résistance au stress.
Industrie : Utilisé dans le développement de nouveaux matériaux et composés ayant des propriétés spécifiques.
5. Mécanisme d'action
YK 3-237 exerce ses effets en activant la sirtuine 1, qui est impliquée dans la désacétylation des protéines. Cette activation conduit à divers effets en aval, notamment une augmentation de la phosphorylation de la tyrosine des protéines et des modifications du pH intracellulaire et des niveaux de calcium. Les cibles moléculaires et les voies impliquées comprennent la famille des protéines sirtuines et les voies de signalisation associées .
Comparaison Avec Des Composés Similaires
Des composés similaires à YK 3-237 comprennent d'autres activateurs de sirtuines tels que le resvératrol et le SRT1720. Comparé à ces composés, YK 3-237 a montré des effets uniques sur la capacitation des spermatozoïdes et les schémas d'acétylation des protéines. Son interaction spécifique avec la sirtuine 1 et les modifications biochimiques qui en résultent en font un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNGHUAJAODDJA-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of YK-3-237?
A1: this compound functions as a direct activator of the enzyme SIRT1 [, , ]. This activation enhances SIRT1's deacetylase activity, leading to the deacetylation of target proteins. One crucial target is mutant p53 (mtp53), a common oncogenic protein in several cancers [].
Q2: How does this compound impact mtp53 and what are the downstream effects?
A2: this compound promotes the deacetylation of mtp53, which subsequently triggers a reduction in mtp53 protein levels []. This decrease in mtp53 allows for the upregulation of WTp53-target genes, such as PUMA and NOXA, which are involved in promoting apoptosis [].
Q3: What are the observed effects of this compound on cell proliferation and survival in cancer cells?
A3: Studies have shown that this compound exhibits anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cells harboring mtp53 []. This anti-proliferative effect is linked to the induction of PARP-dependent apoptotic cell death and cell cycle arrest at the G2/M phase in these cells [].
Q4: Beyond cancer, has this compound demonstrated activity in other cell types?
A4: Research indicates that this compound can influence cellular metabolism. In mouse Sertoli cells, this compound modulated mitochondrial function, seemingly favoring oxidative phosphorylation []. This metabolic shift was accompanied by increased glucose consumption and lactate production, suggesting an enhancement of glycolytic flow, a process important for spermatogenesis [].
Q5: Are there any concerns regarding potential adverse effects of this compound?
A5: While this compound shows promise in targeting cancer cells, research suggests potential concerns. Studies using a murine model of renal fibrosis revealed that administration of SRT1720, another SIRT1 activator, exacerbated renal fibrosis []. This effect was attributed to the activation of EGFR and PDGFR signaling pathways in renal interstitial fibroblasts [, ]. It remains to be seen whether this compound shares a similar effect on renal fibrosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




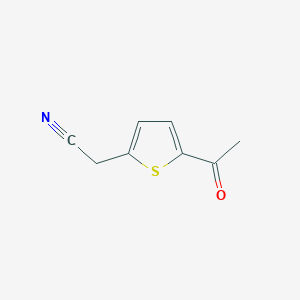
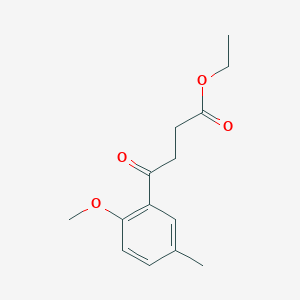
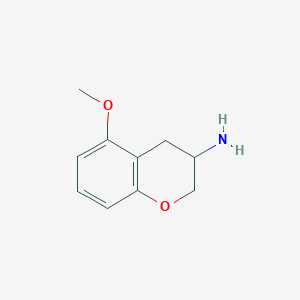
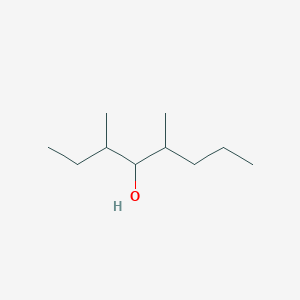
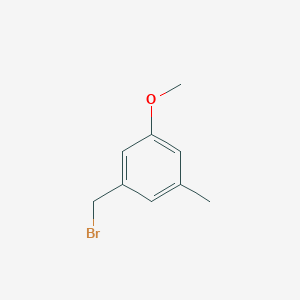
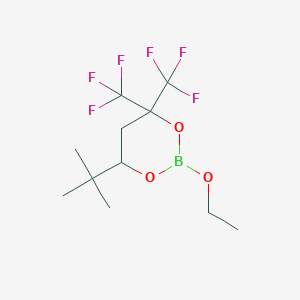
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
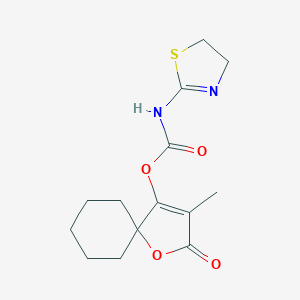
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
